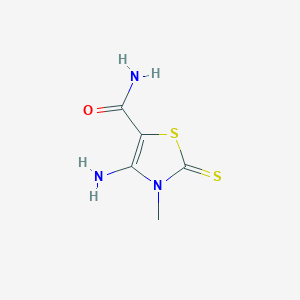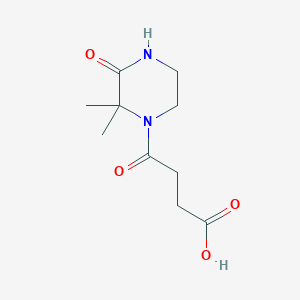![molecular formula C20H18N4O4 B2673246 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acetamide CAS No. 2034270-20-5](/img/structure/B2673246.png)
2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acetamide is a useful research compound. Its molecular formula is C20H18N4O4 and its molecular weight is 378.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
pKa Determination and Synthesis of Derivatives Research includes the synthesis of drug precursors with structural similarities, such as acetamide derivative compounds. These studies often focus on confirming compound structures through various spectroscopic techniques and determining their acidity constants (pKa) through UV spectroscopic studies. This is critical for understanding the chemical behavior and potential reactivity of these compounds in various environments, which can be fundamental in designing drugs with optimized absorption and distribution properties (Duran & Canbaz, 2013).
Antitumor Activity Evaluation Antitumor activities of benzothiazole and benzimidazole derivatives, which share a structural resemblance, have been evaluated. These compounds were tested in vitro against human tumor cell lines derived from various neoplastic diseases. This demonstrates the potential of such compounds in developing new cancer therapies by targeting specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Structural Analysis and Crystallography Detailed structural analysis of similar compounds provides insights into their molecular geometry, including dihedral angles and intermolecular interactions. Such studies are essential for understanding the compound's stability, reactivity, and potential binding mechanisms with biological targets, which are crucial for drug design and development (Sethusankar, Thennarasu, Velmurugan, & Moon Jib-Kim, 2002).
Antioxidant and Antimicrobial Properties The exploration of benzimidazole derivatives as antioxidants for base oils indicates a broader application spectrum, suggesting these compounds can stabilize other materials against oxidation. Additionally, antimicrobial studies on similar structures reveal their potential as novel antimicrobial agents, indicating their significance in addressing microbial resistance and infections (Basta, El-Bassoussi, Salem, Nessim, Ahmed, & Attia, 2017).
Cascade Reactions for Heterocycle Synthesis Research into cascade reactions of thioureido-acetamides for synthesizing various heterocycles demonstrates the chemical versatility and potential applications of acetamide derivatives in creating complex molecules. This is particularly relevant in pharmaceutical chemistry, where the synthesis of complex molecules with potential biological activity is of great interest (Schmeyers & Kaupp, 2002).
Propiedades
IUPAC Name |
2-(benzimidazol-1-yl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c25-18(11-23-13-21-15-8-4-5-9-17(15)23)22-16(14-6-2-1-3-7-14)10-24-19(26)12-28-20(24)27/h1-9,13,16H,10-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGYIEKQNJSWHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)CN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,4-dimethoxybenzyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2673163.png)

![8-(5-chlorobenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2673170.png)

![5-{[(4-chlorophenyl)methyl]sulfanyl}-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2673172.png)
![Pentyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2673173.png)





![1-(3,4-dimethylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2673181.png)
![[5-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2673182.png)
![4-[(2,2,2-Trifluoroacetyl)amino]pyridine-3-carboxylic acid](/img/structure/B2673186.png)
